2-Nitropyrimidin-5-amine

Description

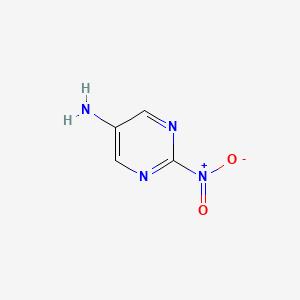

2-Nitropyrimidin-5-amine is a pyrimidine derivative featuring a nitro group (-NO₂) at position 2 and an amine (-NH₂) group at position 5 on the heterocyclic ring. Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3, and substituents like nitro and amine groups significantly influence their reactivity, solubility, and biological activity. The nitro group is strongly electron-withdrawing, which polarizes the ring and enhances electrophilic substitution reactivity at meta and para positions. The amine group, conversely, can participate in hydrogen bonding, impacting crystallinity and intermolecular interactions .

Properties

CAS No. |

123770-64-9 |

|---|---|

Molecular Formula |

C4H4N4O2 |

Molecular Weight |

140.102 |

IUPAC Name |

2-nitropyrimidin-5-amine |

InChI |

InChI=1S/C4H4N4O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H,5H2 |

InChI Key |

LNZUVQSHOGIBFC-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC(=N1)[N+](=O)[O-])N |

Synonyms |

5-Pyrimidinamine, 2-nitro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Nitropyrimidin-5-amine with structurally related pyrimidine and pyridine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Key Structural and Physical Properties of Selected Pyrimidine Derivatives

*Hypothetical compound inferred from analogs. †Calculated based on analogous structures.

Substituent Effects on Reactivity and Interactions

- Electron-Withdrawing vs. In contrast, -NH₂ (electron-donating) at C5 may stabilize the ring via resonance but could also participate in intramolecular hydrogen bonds, as seen in 5-Bromo-2-chloropyrimidin-4-amine (N7–H···N3 interactions) .

- Hydrogen Bonding and Crystal Packing: Amine groups in pyrimidines frequently form intermolecular hydrogen bonds. For example, 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine exhibits N–H···N bonds that stabilize its crystal lattice . The absence of strong hydrogen-bond donors in 2-(Trifluoromethyl)pyrimidin-5-amine likely reduces its crystallinity compared to nitro- or chloro-substituted analogs .

Preparation Methods

Direct Nitration of 2-Aminopyrimidine

The nitration of 2-aminopyrimidine mirrors methods used for 2-aminopyridine. In pyridine systems, concentrated sulfuric acid acts as both a solvent and catalyst, enabling regioselective nitration at the 5-position. For example, nitration of 2-aminopyridine with fuming nitric acid in dichloroethane at 58°C for 10 hours yields 2-amino-5-nitropyridine with 91.67% efficiency. Adapting this to pyrimidines would require careful optimization due to differences in ring electronics. Pyrimidines, being more electron-deficient, may necessitate milder conditions to avoid over-nitration or decomposition.

Key parameters from pyridine nitration:

A hypothetical pathway for 2-nitropyrimidin-5-amine could involve nitrating 2-aminopyrimidine under controlled conditions. However, the position of nitration in pyrimidines is less predictable than in pyridines due to competing sites (e.g., 4- vs. 5-position). Computational modeling or directed ortho-metalation strategies may enhance regioselectivity.

Diazotization and Hydrolysis

One-Pot Diazotization-Nitration

The one-pot method described in CN112745259A for 2-hydroxy-5-nitropyridine synthesis combines nitration and diazotization. For pyrimidines, a similar approach could involve:

-

Nitration : Reacting 2-aminopyrimidine with nitric acid in sulfuric acid.

-

Diazotization : Treating the intermediate with sodium nitrite at 0–10°C.

-

Hydrolysis : Adjusting pH with ammonia to precipitate the product.

In pyridine systems, this method reduces wastewater by 40% compared to traditional stepwise processes. For pyrimidines, the stability of diazo intermediates must be validated, as electron-deficient rings may accelerate decomposition.

Continuous-Flow Microreactor Synthesis

Microchannel Reactor Technology

CN104447522A demonstrates a continuous-flow process for 5-nitro-2-aminopyridine using a microreactor. Key advantages include:

-

Precise temperature control : 20–60°C, minimizing side reactions.

-

Reduced reaction time : 35 seconds vs. hours in batch reactors.

-

Scalability : Flow rates of 40–60 mL/min enable industrial-scale production.

Adapting this to pyrimidines would require:

-

Solvent selection : Polar aprotic solvents like DMF or DMSO to dissolve pyrimidine substrates.

-

Acid concentration : Optimizing HNO₃/H₂SO₄ ratios to balance reactivity and selectivity.

Comparative Analysis of Synthetic Routes

Q & A

Basic: What are the standard synthetic routes for 2-Nitropyrimidin-5-amine in academic settings?

Answer:

The synthesis of this compound typically involves multi-step reactions, including condensation and nitration processes. For structurally related pyrimidines (e.g., 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine), a common approach is the use of nucleophilic substitution reactions under basic conditions. For example, substituting a halogen atom (e.g., chlorine) with an amine group using potassium carbonate in dimethylformamide (DMF) at elevated temperatures (~100–120°C) . Optimization of solvent choice (e.g., polar aprotic solvents) and stoichiometry is critical for yield improvement.

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions on the pyrimidine ring (e.g., distinguishing between C-2 and C-5 nitration) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially to detect nitro-group reduction byproducts .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving ambiguities in molecular conformation (e.g., dihedral angles between aromatic rings) .

Basic: What are the known biological targets or activities associated with this compound?

Answer:

While direct studies on this compound are limited, structurally similar nitropyrimidines exhibit antimicrobial and anticancer properties. For example, 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine inhibits bacterial growth via interference with folate metabolism . Target identification often involves enzyme inhibition assays (e.g., thymidylate synthase) and cell viability screens (e.g., MTT assays in cancer cell lines) .

Advanced: How can researchers resolve contradictions in reported biological activity data for nitropyrimidines?

Answer:

Contradictions may arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles . Methodological steps include:

- Dose-response validation : Replicate studies across multiple cell lines or bacterial strains.

- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products.

- Structural analogs comparison : Test derivatives (e.g., methyl or trifluoromethyl substitutions) to isolate structure-activity relationships (SAR) .

Advanced: What strategies mitigate nitro group reduction during synthesis or storage?

Answer:

Nitro groups are prone to reduction under acidic or reducing conditions. Mitigation approaches include:

- Temperature control : Avoid prolonged heating above 120°C.

- Catalyst selection : Use palladium-based catalysts for selective reactions without side reduction.

- Storage conditions : Store under inert gas (argon) at low temperatures (−20°C) to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.